N,N'-(Oxybis(4,1-phenylene))diisonicotinamide
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Overview
Description
N-{4-[4-(PYRIDINE-4-AMIDO)PHENOXY]PHENYL}PYRIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C24H18N4O3 This compound features a pyridine ring connected to a phenoxy group, which is further linked to another pyridine ring through an amido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(PYRIDINE-4-AMIDO)PHENOXY]PHENYL}PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . Additionally, reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(PYRIDINE-4-AMIDO)PHENOXY]PHENYL}PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[4-(PYRIDINE-4-AMIDO)PHENOXY]PHENYL}PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[4-(PYRIDINE-4-AMIDO)PHENOXY]PHENYL}PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s pyridine rings can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes or receptors . Additionally, the phenoxy and amido groups may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine-based structure and is used in coordination chemistry and materials science.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are widely used in medicinal chemistry for their biological activity.
Uniqueness
N-{4-[4-(PYRIDINE-4-AMIDO)PHENOXY]PHENYL}PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyridine and phenoxy groups, which provide a versatile framework for various chemical modifications and applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C24H18N4O3 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[4-[4-(pyridine-4-carbonylamino)phenoxy]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H18N4O3/c29-23(17-9-13-25-14-10-17)27-19-1-5-21(6-2-19)31-22-7-3-20(4-8-22)28-24(30)18-11-15-26-16-12-18/h1-16H,(H,27,29)(H,28,30) |
InChI Key |
BTXHEZCTEOYMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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